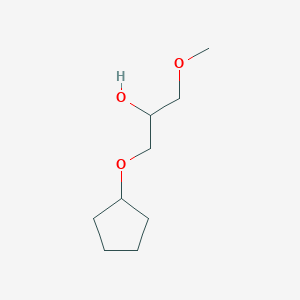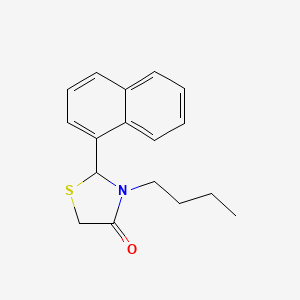![molecular formula C18H22O5 B14207372 4-{[8-(Acryloyloxy)oct-6-en-1-yl]oxy}benzoic acid CAS No. 827321-90-4](/img/structure/B14207372.png)
4-{[8-(Acryloyloxy)oct-6-en-1-yl]oxy}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[8-(Acryloyloxy)oct-6-en-1-yl]oxy}benzoic acid is a chemical compound with the molecular formula C18H24O5. It is a derivative of benzoic acid, featuring an acryloyloxy group and an oct-6-en-1-yloxy chain. This compound is known for its applications in various fields, including organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[8-(Acryloyloxy)oct-6-en-1-yl]oxy}benzoic acid typically involves a multi-step process:
Preparation of 4-hydroxybenzoic acid: This is the starting material for the synthesis. It can be obtained through the hydrolysis of methyl 4-hydroxybenzoate.
Formation of 4-(acryloyloxy)benzoic acid: 4-hydroxybenzoic acid reacts with acryloyl chloride in the presence of a base, such as pyridine, to form 4-(acryloyloxy)benzoic acid.
Attachment of the oct-6-en-1-yloxy chain: The final step involves the reaction of 4-(acryloyloxy)benzoic acid with 8-bromo-1-octene in the presence of a base, such as potassium carbonate, to yield this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-{[8-(Acryloyloxy)oct-6-en-1-yl]oxy}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acryloyloxy group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acryloyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used[][3].
Aplicaciones Científicas De Investigación
4-{[8-(Acryloyloxy)oct-6-en-1-yl]oxy}benzoic acid has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential as a bioactive compound in drug development.
Medicine: Explored for its use in the formulation of drug delivery systems.
Industry: Utilized in the production of specialty coatings and adhesives
Mecanismo De Acción
The mechanism of action of 4-{[8-(Acryloyloxy)oct-6-en-1-yl]oxy}benzoic acid involves its interaction with various molecular targets. The acryloyloxy group can undergo polymerization reactions, forming cross-linked networks. This property is particularly useful in the development of polymeric materials and drug delivery systems. The compound’s ability to undergo substitution reactions also makes it a versatile intermediate in organic synthesis [3][3].
Comparación Con Compuestos Similares
Similar Compounds
- 4-{[8-(Acryloyloxy)octyl]oxy}benzoic acid
- 4-{[6-(Acryloyloxy)hexyl]oxy}benzoic acid
- 4-{[9-(Acryloyloxy)nonyl]oxy}benzoic acid
Uniqueness
4-{[8-(Acryloyloxy)oct-6-en-1-yl]oxy}benzoic acid is unique due to the presence of the oct-6-en-1-yloxy chain, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and makes it suitable for specialized applications in polymer science and materials engineering [3][3].
Propiedades
Número CAS |
827321-90-4 |
|---|---|
Fórmula molecular |
C18H22O5 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
4-(8-prop-2-enoyloxyoct-6-enoxy)benzoic acid |
InChI |
InChI=1S/C18H22O5/c1-2-17(19)23-14-8-6-4-3-5-7-13-22-16-11-9-15(10-12-16)18(20)21/h2,6,8-12H,1,3-5,7,13-14H2,(H,20,21) |
Clave InChI |
PTQVUJYBZXRXSU-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCC=CCCCCCOC1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-Aminophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone](/img/structure/B14207294.png)
![8-(Benzyloxy)-2,4,5-trimethyl-1,5-dihydroimidazo[4,5-b]carbazole](/img/structure/B14207299.png)



![2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14207326.png)
![Morpholine, 4-[1-(2-thiazolyl)cyclohexyl]-](/img/structure/B14207331.png)

![2-[Anilino(4-nitrophenyl)methyl]cyclohexan-1-one](/img/structure/B14207342.png)
![Pyridine, 2-[1-butyl-2-(2-methylpropyl)-1H-imidazol-4-yl]-](/img/structure/B14207346.png)


